molecular formula C18H19N3 B14225254 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- CAS No. 827322-96-3

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-

Cat. No.: B14225254
CAS No.: 827322-96-3
M. Wt: 277.4 g/mol
InChI Key: IVTPBXAODLOBCF-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is a complex organic compound with a unique structure that combines a pyridine ring, a carbonitrile group, and a piperidine moiety substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridinecarbonitrile precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridinecarbinols.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler analog with a pyridine ring and a nitrile group.

    2-Chloro-3-pyridinecarbonitrile: Contains a chlorine substituent, offering different reactivity.

    6-Amino-3-pyridinecarbonitrile: Contains an amino group, providing different biological activity.

Uniqueness

3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]- is unique due to its complex structure, which combines multiple functional groups and a piperidine moiety

Properties

CAS No.

827322-96-3

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

6-[3-(3-methylphenyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3/c1-14-4-2-5-16(10-14)17-6-3-9-21(13-17)18-8-7-15(11-19)12-20-18/h2,4-5,7-8,10,12,17H,3,6,9,13H2,1H3

InChI Key

IVTPBXAODLOBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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